Ubiquitin-specific protease 7, commonly known as USP7, is a crucial enzyme involved in various cellular processes, including the regulation of protein stability and degradation. It is classified as a cysteine protease and is a member of the deubiquitinating enzyme family, which plays a significant role in the ubiquitin-proteasome system. USP7 is particularly noted for its involvement in cancer biology, where it regulates key proteins such as p53 and MDM2, impacting tumor suppression and oncogenesis.
USP7 was initially identified as a protein associated with herpes virus infection, hence its alternative name, herpes virus-associated protease. The gene encoding USP7 is located on chromosome 16p13.2 and consists of 1,102 amino acids. Its structure includes several functional domains that facilitate its enzymatic activity and substrate recognition .
The synthesis of USP7 inhibitors, including Usp7-IN-5, typically involves high-throughput screening of small molecules against the enzyme to identify potential leads. Recent studies have employed biophysical methods such as saturation transfer difference nuclear magnetic resonance (STD-NMR) to evaluate compound interactions with USP7 .
Inhibitors like Usp7-IN-5 can be synthesized through various organic chemistry techniques that focus on modifying existing chemical scaffolds to enhance binding affinity and specificity towards the USP7 active site. The synthesis often requires careful optimization of molecular structures to improve pharmacological properties such as solubility and bioavailability.
The molecular structure of USP7 is characterized by seven distinct domains: an N-terminal TRAF-like domain, a central catalytic core domain, and five C-terminal ubiquitin-like domains (UBL1-5). The catalytic core contains a triad of critical residues—cysteine 223, histidine 464, and aspartic acid 481—that are essential for its deubiquitinating activity .
The structural arrangement allows for a deep catalytic cleft that facilitates substrate binding. The conformational flexibility between the domains is crucial for the enzyme's function, enabling it to adapt upon substrate interaction .
USP7 catalyzes the hydrolysis of isopeptide bonds between ubiquitin and substrate proteins. This reaction prevents substrates from being tagged for degradation by the proteasome, thereby stabilizing them within the cell .
The mechanism involves the nucleophilic attack by the thiol group of cysteine on the carbonyl carbon of the isopeptide bond. This reaction is facilitated by the precise spatial arrangement of catalytic residues within the active site, which undergoes conformational changes upon substrate binding .
The action of USP7 primarily revolves around its ability to recognize and bind ubiquitinated substrates through its TRAF-like domain and subsequent deubiquitination via its catalytic core. This process not only stabilizes target proteins but also influences various signaling pathways related to cell cycle regulation and stress responses .
Studies have shown that inhibition of USP7 can lead to increased levels of p53 protein, enhancing its tumor suppressor functions while simultaneously reducing MDM2 levels, which are often overexpressed in cancers .
Due to its pivotal role in cancer biology, USP7 has emerged as a promising target for therapeutic intervention. Inhibitors like Usp7-IN-5 are being explored for their potential to enhance anti-cancer therapies by disrupting oncogenic signaling pathways associated with MDM2 and p53 regulation. Additionally, research into USP7 inhibitors may provide insights into treating other diseases linked to dysregulated protein degradation processes .
USP7 inhibitors like USP7-IN-5 exploit distinct structural features of the catalytic domain (residues 208–560), which adopts a hand-like architecture with fingers, palm, and thumb subdomains [1] [4]. The catalytic triad (Cys223, His464, Asp481) resides in this domain and transitions from an inactive to active conformation upon ubiquitin binding [4] [5]. USP7-IN-5 targets the inactive apo state by inserting into the Thumb-Palm cleft, sterically hindering ubiquitin's access to the catalytic cleft [4] [9]. This binding pocket exhibits high plasticity; for example, inhibitors can displace Phe409—a residue critical for forming the hydrophobic ubiquitin-binding channel—into a solvent-exposed conformation not observed in native USP7-ubiquitin complexes [4].
Table 1: Key Binding Interactions of USP7 Inhibitors in the Catalytic Domain
Residue | Role in Catalysis | Interaction with USP7-IN-5 |
---|---|---|
Cys223 | Nucleophile | Non-covalent (distance: 4.7–12 Å) |
Phe409 | Ubiquitin hydrophobic pocket | Displaced or repacked |
Asp295 | Thumb subdomain anchor | Hydrogen bonding with core scaffold |
Tyr465 | Palm subdomain stabilizer | π-stacking or hydrophobic interactions |
USP7 activation requires a "folding back" of its C-terminal Ubl45 domains onto the catalytic domain, enabling the C-terminal tail (residues 1084–1102) to bind near the catalytic cleft and stabilize the active conformation [5] [10]. USP7-IN-5 disrupts this process by locking the switching loop (residues 283–295) and blocking loop 1 (BL1) in an inactive configuration [3] [8]. Molecular dynamics simulations reveal that USP7-IN-5 binding reduces conformational flexibility in these loops, increasing the free energy barrier for transition to the active state by >5 kcal/mol [8]. This allosteric suppression is critical because the Ubl45-induced activation enhances catalytic efficiency by 200-fold [5].
Free Energy Landscape Analysis:
USP7-IN-5 achieves USP7 selectivity over other deubiquitinases (DUBs) through interactions with non-conserved residues flanking the catalytic pocket. While Asp295, Val296, and Gln297 are conserved across USP family members, USP7’s thumb subdomain harbors a unique extended groove accommodating bulkier substituents [4] [9]. USP7-IN-5 occupies this groove via a p-fluorophenyl group, forming van der Waals contacts with Met407, Arg408, and Lys420 [4]. Additionally, USP7-IN-5’s core scaffold hydrogen-bonds with backbone atoms of Phe409 and Tyr465—residues critical for ubiquitin orientation but divergent in USP47 or USP10 [4] [9]. Mutagenesis studies confirm that V517F (a resistance mutation) induces steric clashes with USP7-IN-5, reducing binding affinity by 15-fold, while smaller residues (V517A/G) remain sensitive [1].
Table 2: Selectivity Determinants of USP7 Inhibitors
USP Family Member | Residue Variation vs. USP7 | Effect on USP7-IN-5 Binding |
---|---|---|
USP47 | Phe409 → Leu | Loss of π-stacking |
USP10 | Tyr465 → Phe | Weaker hydrogen bonding |
USP15 | Lys420 → Arg | Charge incompatibility |
USP7-IN-5 operates through non-competitive inhibition, distinct from active site-directed covalent inhibitors (e.g., FT827). Biochemical assays show USP7-IN-5 reduces USP7’s Vmax without altering KM for ubiquitin-AMC, indicating it does not compete for the catalytic cysteine [9]. Instead, it binds 12 Å away from Cys223, attenuating ubiquitin affinity by disrupting residues that coordinate ubiquitin’s Lys48 side chain (e.g., Glu343, Asp348) [9]. In contrast, inhibitors like P5091 act as competitive inhibitors by covalently modifying Cys223 [7].
Kinetic Profiles:
USP7 preferentially cleaves Lys48-linked ubiquitin chains due to its higher affinity for ubiquitin moieties with free Lys48 side chains [9]. USP7-IN-5 exacerbates this selectivity by disrupting ubiquitin binding in a linkage-dependent manner. NMR-based binding assays using differentially isotope-labeled di-ubiquitin chains show USP7-IN-5 reduces USP7’s affinity for Lys48 chains by 8-fold but only minimally affects Lys63 chains [9]. Consequently, USP7-IN-5 treatment in cells increases K48-polyubiquitinated substrates (e.g., HIF-1α, UHRF1) by >50%, triggering proteasomal degradation [6] [7]. This contrasts with catalytic-site inhibitors (e.g., GNE-6640), which indiscriminately block all chain types [9].
Substrate Degradation Outcomes:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7